molecular formula C14H16N2O3 B556473 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid CAS No. 71953-90-7

2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid

Cat. No.: B556473
CAS No.: 71953-90-7
M. Wt: 260.29 g/mol
InChI Key: GTCLKZDZUKYDDV-UHFFFAOYSA-N
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Description

2-Acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid (AMIPA) is an organic molecule that is used in various scientific research applications. It is a versatile compound, with a wide range of potential uses. AMIPA is a derivative of indole, a naturally occurring compound found in plants and animals. AMIPA has a molecular formula of C13H14N2O3 and a molecular weight of 246.26 g/mol.

Scientific Research Applications

Applications in Crystal Structure Analysis

The compound 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid and its derivatives have notable applications in crystal structure analysis. In a study, the crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, was elucidated. This structure contained one (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, one acetic acid, and one water molecule. The geometry of this molecule closely aligns with related compounds, and the indole ring is essentially planar. The crystal structure is stabilized by various hydrogen bonds, demonstrating the importance of these compounds in understanding molecular interactions and stability in crystallography (Li, Liang, & Tai, 2009).

Applications in Synthesis and Antitumor Activities

The derivatives of this compound have been explored for their antitumor activities. A study synthesized (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid and found that these compounds exhibit selective antitumor activities. It was noted that the R-configuration may contribute to the observed antitumor activity, showcasing the potential of these compounds in medical research and therapy (Xiong Jing, 2011).

Applications in Regioselective Synthesis

Another research highlighted the utility of these compounds in regioselective synthesis. The study demonstrated the efficient iron(III)-catalyzed hydroarylation of propynoic acid and its esters with indoles, yielding bis(indol-3-yl)propanoic acids and their esters with high yields. This process showed high regioselectivity at the 3-position of indoles and is significant for the synthesis of biologically and pharmaceutically important compounds (Kutubi & Kitamura, 2011).

Mechanism of Action

Target of Action

N-Acetyl-5-Methyl-DL-Tryptophan, also known as Ac-5-Me-DL-Trp-OH or 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid, primarily targets the Arylalkylamine N-acetyltransferase (AANAT) enzyme . This enzyme plays a crucial role in the synthesis of melatonin, a hormone that regulates sleep and wakefulness .

Mode of Action

The compound interacts with its target, the AANAT enzyme, by serving as a substrate for the enzyme . The interaction results in the synthesis of melatonin, a process that involves the acetylation of serotonin . This process is considered the rate-limiting step in the production of melatonin .

Biochemical Pathways

The compound is involved in the 5-hydroxyindole pathway . This pathway is responsible for the production of serotonin and melatonin . The compound, being a derivative of tryptophan, can be utilized as a substrate in this pathway to produce melatonin . Additionally, it has been found to inhibit the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by its molecular weight (26029 g/mol) and its physical form as a white to yellow solid

Result of Action

The primary result of the compound’s action is the production of melatonin . Melatonin is an important hormone that regulates sleep and wakefulness . It also has potent antioxidant properties, making it a highly effective free radical scavenger .

Action Environment

The action of N-Acetyl-5-Methyl-DL-Tryptophan can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Moreover, its action can be influenced by the presence of other compounds in the environment. For example, it has been found to act as a corepressor of the E. coli trp repressor , suggesting that its action can be modulated by the presence of other biochemicals.

Properties

IUPAC Name

2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-3-4-12-11(5-8)10(7-15-12)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCLKZDZUKYDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391379
Record name AG-G-82682
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71953-90-7
Record name N-Acetyl-5-methyltryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71953-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-G-82682
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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